1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydrobenzo[f][1,4]oxazepine core, followed by the introduction of the pyrazole ring and sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and process optimization ensures efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-1,2,3-triazole-4-carboxamide
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for further research and development.
Biological Activity
1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structure combines a pyrazole moiety with a benzo[f][1,4]oxazepine core, which contributes to its potential biological activities. This article reviews the biological activity of this compound based on available literature and experimental findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 270.32 g/mol
- CAS Number : 922054-42-0
The structural features include:
- A pyrazole ring which is known for diverse biological activities.
- A sulfonamide group that enhances solubility and potential therapeutic effects.
Potential Biological Activities
- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group suggests potential antimicrobial activity .
- Anticancer Activity : Pyrazoles have been explored in cancer research due to their ability to inhibit cell proliferation in various cancer cell lines. Similar compounds have demonstrated moderate to good activity against different types of cancer cells .
Case Studies and Experimental Findings
While direct studies on this specific compound are sparse, related compounds provide insights into its potential biological activities:
In Vitro Studies
In vitro studies on related pyrazole compounds have shown promising results in inhibiting tumor growth and modulating inflammatory responses. For instance:
- A study on pyrazoles indicated their effectiveness in blocking intracellular calcium signaling pathways involved in inflammation .
In Vivo Studies
Research involving animal models has demonstrated that compounds with similar structures can effectively reduce tumor size and inhibit metastasis in various cancer models .
The precise mechanism of action for this compound remains unclear due to the lack of direct studies. However, it is hypothesized that:
- The sulfonamide group may interact with bacterial enzymes or receptors involved in inflammatory processes.
- The pyrazole moiety could influence signaling pathways relevant to cancer cell proliferation.
Future Directions
Further research is necessary to elucidate the biological mechanisms underlying the activity of this compound. Suggested areas for exploration include:
- In-depth pharmacological studies to assess its efficacy against specific diseases.
- Mechanistic studies to understand how this compound interacts with biological targets.
- Clinical trials to evaluate safety and efficacy in humans.
Properties
IUPAC Name |
1-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17-5-6-22-13-4-3-10(7-12(13)14(17)19)16-23(20,21)11-8-15-18(2)9-11/h3-4,7-9,16H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYCKPJGKICDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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